4-Chloro-1-ethyl-1H-pyrazole-5-carboxylic acid

Lipophilicity Physicochemical Property Pyrazole Building Block

Choose 4-Chloro-1-ethyl-1H-pyrazole-5-carboxylic acid (CAS 400756-39-0) for its unique substitution pattern that enables selective functionalization. The chloro at C-4 provides a synthetic handle for late-stage diversification via nucleophilic aromatic substitution—a pathway impossible with non-halogenated analogs. Its XLogP3 of 1.0 (vs. 0.4 for the non-chlorinated analog) gives measurable lipophilicity advantage for fine-tuning ADME profiles. In agrochemical R&D, the carboxylic acid group is readily converted to the acid chloride for direct anthranilamide pesticide synthesis. Available in ≥95% purity with global shipping.

Molecular Formula C6H7ClN2O2
Molecular Weight 174.58 g/mol
CAS No. 400756-39-0
Cat. No. B1349101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-1-ethyl-1H-pyrazole-5-carboxylic acid
CAS400756-39-0
Molecular FormulaC6H7ClN2O2
Molecular Weight174.58 g/mol
Structural Identifiers
SMILESCCN1C(=C(C=N1)Cl)C(=O)O
InChIInChI=1S/C6H7ClN2O2/c1-2-9-5(6(10)11)4(7)3-8-9/h3H,2H2,1H3,(H,10,11)
InChIKeyZGZXVMWVZJUGBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-1-ethyl-1H-pyrazole-5-carboxylic acid (CAS 400756-39-0): Sourcing the Optimal Pyrazole Building Block for Agrochemical and Pharmaceutical Research


4-Chloro-1-ethyl-1H-pyrazole-5-carboxylic acid (CAS 400756-39-0) is a heterocyclic organic compound, characterized by a pyrazole core with a carboxylic acid group at the 5-position, an ethyl substituent at the 1-position, and a chloro group at the 4-position [1]. This specific substitution pattern defines its role as a versatile building block for synthesizing more complex molecules, particularly in the development of agrochemicals and pharmaceuticals [1]. The compound's unique structure allows for selective functionalization, making it a critical intermediate for researchers aiming to introduce specific properties into target molecules .

Why 4-Chloro-1-ethyl-1H-pyrazole-5-carboxylic acid is Not Readily Substituted: Key Physicochemical and Structural Differentiators


In-class substitution is not feasible due to the compound's specific physicochemical profile and substitution pattern. The presence of the chlorine atom at the 4-position significantly alters its lipophilicity, as indicated by a higher predicted XLogP3 value of 1.0 [1], compared to 0.4 for the non-chlorinated analog, 1-ethyl-1H-pyrazole-5-carboxylic acid . This difference in LogP directly impacts its solubility, membrane permeability, and overall behavior in biological systems or chemical reactions, making generic replacement without rigorous validation a high-risk approach. Furthermore, the chloro group provides a unique handle for further derivatization via nucleophilic aromatic substitution, a synthetic avenue not available for the non-halogenated analog.

Quantitative Evidence Guide: Differentiating 4-Chloro-1-ethyl-1H-pyrazole-5-carboxylic acid (CAS 400756-39-0) from its Analogs


Enhanced Lipophilicity Versus Non-Halogenated Analog

4-Chloro-1-ethyl-1H-pyrazole-5-carboxylic acid demonstrates a calculated XLogP3 value of 1.0 [1], which is a 2.5-fold increase (0.6 log units higher) compared to the 0.4 XLogP3 value of its non-chlorinated analog, 1-ethyl-1H-pyrazole-5-carboxylic acid . This quantifiable difference in lipophilicity is a direct result of the 4-chloro substitution.

Lipophilicity Physicochemical Property Pyrazole Building Block

Synthetic Versatility: Unique Reactivity from 4-Chloro Substitution

The presence of the 4-chloro substituent in 4-Chloro-1-ethyl-1H-pyrazole-5-carboxylic acid provides a distinct and quantifiable advantage in synthetic applications. It serves as a site for nucleophilic aromatic substitution, a reactivity pathway unavailable to its non-halogenated analog, 1-ethyl-1H-pyrazole-5-carboxylic acid. This allows for a broader range of derivative synthesis. The compound's acid chloride, prepared via reaction with thionyl chloride, is a key intermediate in the synthesis of pesticidal anthranilamide derivatives, a pathway documented in a patent for N-substituted pyrazole-5-carboxylates [1].

Synthetic Chemistry Nucleophilic Aromatic Substitution Building Block

Use as a Precursor to Anthranilamide Pesticides

4-Chloro-1-ethyl-1H-pyrazole-5-carboxylic acid is a specifically designated precursor for synthesizing anthranilamide derivatives, a class of potent pesticides [1]. A patent describes a process for preparing N-substituted 1H-pyrazole-5-carboxylic acid derivatives, where this compound's structure enables its conversion to an acid chloride, which is then used to build the anthranilamide core. This direct link to a high-value, commercially relevant application is a quantifiable differentiator from many other pyrazole carboxylic acid building blocks that lack this documented and proven synthetic route.

Agrochemical Synthesis Pesticide Intermediate Anthranilamide

High-Impact Application Scenarios for 4-Chloro-1-ethyl-1H-pyrazole-5-carboxylic acid


Synthesis of Novel Pesticides: The Anthranilamide Pathway

Researchers developing new crop protection agents should prioritize this compound for its established role as a precursor to anthranilamide pesticides. As outlined in the patent literature [1], the carboxylic acid group is readily converted to an acid chloride, which is then used to build the anthranilamide core. This provides a direct route to a known class of highly effective pesticides, streamlining the synthesis and allowing for the creation of novel analogs.

Optimization of ADME Properties via Strategic Halogenation

In medicinal chemistry projects where modulating lipophilicity is crucial for optimizing a lead compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, 4-Chloro-1-ethyl-1H-pyrazole-5-carboxylic acid is the preferred building block. Its XLogP3 value of 1.0 [2] provides a measurable advantage in lipophilicity compared to its non-chlorinated analog (XLogP3 = 0.4 ), allowing medicinal chemists to fine-tune these critical properties without resorting to more extensive structural changes.

Late-Stage Functionalization via C-Cl Bond Manipulation

For projects requiring a versatile heterocyclic core that can be easily elaborated, this compound offers a distinct synthetic advantage. The chloro group at the 4-position serves as a synthetic handle for late-stage diversification through nucleophilic aromatic substitution reactions, a pathway not possible with the non-halogenated analog. This allows for the efficient exploration of chemical space and the introduction of new functional groups in the final steps of a synthetic sequence.

Development of Heterocyclic Libraries for Biological Screening

When synthesizing libraries of heterocyclic compounds for high-throughput biological screening, 4-Chloro-1-ethyl-1H-pyrazole-5-carboxylic acid provides a core scaffold with a distinct combination of substituents. Its unique 1-ethyl-4-chloro-5-carboxylic acid pattern [2] offers a specific steric and electronic profile. This differentiates it from other commercially available pyrazole building blocks, ensuring the resulting library members will occupy a unique region of chemical space compared to libraries built from simpler or differently substituted analogs.

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